molecular formula C20H24ClN3O3 B11076772 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11076772
M. Wt: 389.9 g/mol
InChI Key: DTSSPVQDAXFSPT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis equipment can also help in scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H24ClN3O3/c21-15-3-5-16(6-4-15)24-18(25)13-17(20(24)27)22-11-7-14(8-12-22)19(26)23-9-1-2-10-23/h3-6,14,17H,1-2,7-13H2

InChI Key

DTSSPVQDAXFSPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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